molecular formula C19H21N3O5 B12452590 N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide

N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide

Cat. No.: B12452590
M. Wt: 371.4 g/mol
InChI Key: BOWAVYCGTNTPKR-UHFFFAOYSA-N
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Description

N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide typically involves the condensation reaction between an aldehyde and an amine. In this case, the aldehyde component is 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde, and the amine component is 4-aminobutanamide. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, reducing the reaction time and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide involves its interaction with biological targets. The compound can bind to enzymes and receptors, altering their activity. The nitro group plays a crucial role in its bioactivity, undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy and nitro groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]butanamide

InChI

InChI=1S/C19H21N3O5/c1-3-5-18(23)21-15-8-6-14(7-9-15)20-12-13-10-16(22(25)26)11-17(19(13)24)27-4-2/h6-12,24H,3-5H2,1-2H3,(H,21,23)

InChI Key

BOWAVYCGTNTPKR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OCC)O

Origin of Product

United States

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